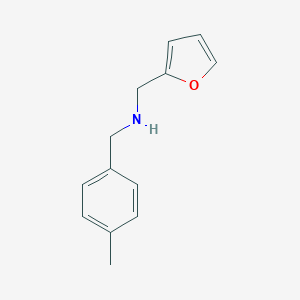
Furan-2-ylmethyl-(4-methyl-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-ylmethyl-(4-methyl-benzyl)-amine is a heterocyclic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . It is characterized by the presence of a furan ring and a benzylamine moiety, making it a valuable building block in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Furan-2-ylmethyl-(4-methyl-benzyl)-amine can be synthesized through various methods. One common approach involves the reaction of furan-2-carboxaldehyde with 4-methylbenzylamine in the presence of a reducing agent . The reaction is typically carried out under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of furan-2-ylmethyl-(4-methylbenzyl)amine often involves the use of microwave-assisted synthesis. This method allows for efficient and rapid production of the compound with high yields . The use of microwave radiation helps to optimize reaction conditions, reducing the reaction time and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2-ylmethyl-(4-methyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring and benzylamine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furan-2-ylmethyl-(4-methylbenzyl)amine oxides, while reduction reactions can produce reduced amine derivatives .
Applications De Recherche Scientifique
Furan-2-ylmethyl-(4-methyl-benzyl)-amine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of furan-2-ylmethyl-(4-methylbenzyl
Activité Biologique
Furan-2-ylmethyl-(4-methyl-benzyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and other therapeutic properties, supported by various studies and data.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and a substituted benzyl amine group. Its molecular formula is C₁₃H₁₅NO, with a molecular weight of approximately 201.27 g/mol. The unique structure contributes to its biological activity, allowing it to interact with various biological targets.
Antimicrobial Activity
Furan derivatives, including this compound, have demonstrated antimicrobial properties . Research indicates that compounds containing furan rings can exhibit both antibacterial and antifungal activities. For instance, studies have shown that certain furan-containing molecules effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| This compound | Antibacterial | E. coli, Staphylococcus aureus | |
| Other furan derivatives | Antifungal | Candida spp., Aspergillus spp. |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been identified as a potential inhibitor of Cdc25 phosphatase, which plays a crucial role in cell cycle regulation. Inhibiting this enzyme may lead to the suppression of cancer cell proliferation. Additionally, furan derivatives have been associated with inducing apoptosis in cancer cells through various mechanisms, including oxidative stress induction and modulation of signaling pathways .
Table 2: Anticancer Mechanisms of Furan Derivatives
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity in various pathways relevant to disease processes. For instance, its interaction with Cdc25 phosphatase inhibits the enzyme's function, leading to cell cycle arrest and potential apoptosis in cancer cells.
Case Studies
- Study on Antimicrobial Effects : A recent investigation assessed the antimicrobial efficacy of furan derivatives against several bacterial strains. The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Research : In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and cell viability.
Propriétés
Numéro CAS |
436099-83-1 |
|---|---|
Formule moléculaire |
C15H17NO5 |
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-1-(4-methylphenyl)methanamine;oxalic acid |
InChI |
InChI=1S/C13H15NO.C2H2O4/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;3-1(4)2(5)6/h2-8,14H,9-10H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
DGBPBBUDVCFXOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC=CO2 |
SMILES canonique |
CC1=CC=C(C=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O |
Solubilité |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















